
4-Tert-butylbenzamide
Overview
Description
4-Tert-butylbenzamide is an organic compound with the molecular formula C₁₁H₁₅NO. It is a white to yellow crystalline powder that is used in various chemical applications. The compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzamide can be synthesized through several methods:
Reaction of p-tert-butyl benzoyl chloride with ammonia: This method involves the reaction of p-tert-butyl benzoyl chloride with ammonia under controlled conditions to produce this compound.
Reaction of p-tert-butylbenzene with hydrogen cyanide: This method involves the initial reaction of p-tert-butylbenzene with hydrogen cyanide to form p-tert-butylbenzonitrile, which is then hydrolyzed to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring in this compound can undergo electrophilic substitution reactions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced to the benzene ring.
Hydrolysis: The major products are p-tert-butylbenzoic acid and ammonia or an amine.
Scientific Research Applications
Pharmaceutical Applications
4-Tert-butylbenzamide has been investigated for its pharmacological properties, particularly in the context of neurological disorders and anti-inflammatory effects.
Neuroprotective Effects
Research indicates that certain benzamide compounds, including this compound, exhibit neuroprotective properties against Parkinson's disease. A study demonstrated that these compounds could prevent MPTP-induced dopamine depletion in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .
Key Findings :
- Mechanism : The compounds were shown to inhibit monoamine oxidase activity, which is crucial for dopamine metabolism.
- Experimental Setup : Mice treated with MPTP were administered benzamide compounds to assess their effects on dopamine levels.
Compound | Activity | Result |
---|---|---|
This compound | Neuroprotective | Prevented dopamine depletion |
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. It is believed to modulate specific biological pathways related to pain and inflammation. Studies suggest that modifications to the benzamide structure can significantly influence its biological efficacy, making it a candidate for further development as an anti-inflammatory agent.
Agricultural Applications
In agricultural research, this compound has been evaluated for its effectiveness against plant pathogens. A study focused on the compound's preventive activity against rice blast disease caused by Pyricularia oryzae.
Study Overview :
- Objective : To assess the structure-activity relationship of various benzamides against rice blast.
- Results : Certain derivatives showed promising results in inhibiting the growth of the pathogen, indicating potential use as fungicides in crop protection .
Compound | Target Pathogen | Efficacy |
---|---|---|
This compound | Pyricularia oryzae | Effective |
Mechanism of Action
The mechanism of action of 4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group and the amide functionality play crucial roles in its binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-tert-butylbenzamide
- N-butyl-4-tert-butylbenzamide
- N-benzyl-4-tert-butylbenzamide
- N,N-dibenzyl-4-tert-butylbenzamide
- N,N-dibutyl-4-tert-butylbenzamide
Uniqueness
4-Tert-butylbenzamide is unique due to its specific tert-butyl substitution on the benzene ring, which imparts distinct chemical and physical properties. This substitution affects its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various applications.
Biological Activity
4-Tert-butylbenzamide, an organic compound with the molecular formula CHNO, is characterized by a benzene ring substituted with a tert-butyl group at the para position and an amide functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects.
- Molecular Weight : 177.24 g/mol
- Melting Point : Approximately 170 °C
- Boiling Point : Around 293.2 °C
- Appearance : White crystalline solid
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate biological pathways associated with pain and inflammation. For instance, structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance its efficacy against inflammatory conditions.
Antimicrobial Activity
In a study evaluating various compounds for their activity against Mycobacterium tuberculosis, this compound demonstrated promising results. Specifically, it was reported to have a minimum inhibitory concentration (MIC) of 0.30 μM, with a selectivity index of approximately 28, indicating its potential as an effective antimicrobial agent with reduced cytotoxicity towards mammalian cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory pathways. Its structural similarity to other bioactive compounds suggests that it may share common mechanisms of action, which warrant further exploration .
Case Studies and Research Findings
- Study on Inhibitory Effects : A study focused on the synthesis and evaluation of derivatives of this compound found that certain modifications could significantly enhance its bioactivity against M. tuberculosis. The research highlighted that lipophilic amides retained activity, while smaller alkyl substitutions often resulted in diminished efficacy .
- Fluorescent Inhibitor Development : In another context, researchers developed fluorescent inhibitors based on structural designs similar to this compound, which were utilized to study protein phosphatase interactions in cellular environments. This underscores the compound's relevance in biochemical research and its potential utility in drug design .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | MIC (μM) | Selectivity Index | Notable Activity |
---|---|---|---|
This compound | 0.30 | ~28 | Antimicrobial against M. tuberculosis |
N-tert-butyl-4-nitrobenzamide | Varies | Varies | Neuroprotective effects |
N-(carboxymethyl)-4-nitrobenzamide | Varies | Varies | Potential anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Tert-butylbenzamide, and how can reaction conditions be optimized?
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Structural confirmation requires ¹H/¹³C NMR to identify tert-butyl protons (δ ~1.3 ppm) and aromatic signals. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₅NO: m/z 178.1232). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers design preliminary biological assays for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations of 1–100 µM. Pair with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate replicates to assess reproducibility .
Advanced Research Questions
Q. How can contradictory results in pharmacological studies of this compound derivatives be resolved?
- Methodological Answer : Conduct a meta-analysis to quantify heterogeneity using I² statistics (proportion of total variation due to between-study differences). For example, if IC₅₀ values vary across studies, calculate I² >50% as significant heterogeneity. Follow PRISMA guidelines to systematically review experimental variables (e.g., cell line variability, assay protocols) .
Q. What computational strategies predict this compound’s receptor-binding interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target receptors (e.g., EGFR or COX-2). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Compare binding free energies (MM/PBSA) across derivatives to identify substituents enhancing affinity (e.g., electron-withdrawing groups at the para position) .
Properties
IUPAC Name |
4-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPMBJSGYWWHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022295 | |
Record name | p-(tert-Butyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56108-12-4 | |
Record name | p-(tert-Butyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(tert-Butyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(TERT-BUTYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-(TERT-BUTYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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